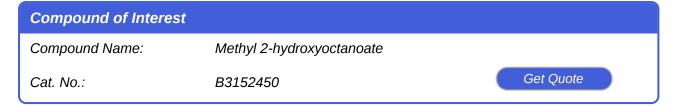


# An In-depth Technical Guide to the Chemical Properties of Methyl 2-hydroxyoctanoate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **methyl 2-hydroxyoctanoate**, a fatty acid methyl ester with potential applications in various scientific domains, including as a synthetic intermediate in drug development. This document details its characteristics, experimental protocols for its synthesis and analysis, and explores its potential biological relevance.

# **Core Chemical and Physical Properties**

**Methyl 2-hydroxyoctanoate**, also known by its IUPAC name **methyl 2-hydroxyoctanoate**, is an organic compound with the molecular formula C<sub>9</sub>H<sub>18</sub>O<sub>3</sub>.[1][2] It is a liquid at room temperature and possesses a molecular weight of 174.24 g/mol .[1][2] The following tables summarize its key identifiers and physicochemical properties.

## **Table 1: Compound Identification**



Identifier	Value	
IUPAC Name	methyl 2-hydroxyoctanoate[1]	
Synonyms	Methyl 2-hydroxyoctanoate, (±)-Methyl 2- Hydroxyoctanoate, 2-Hydroxyoctanoic acid methyl ester, methyl hydroxycaprylate[1][2]	
CAS Number	73634-76-1[2]	
Molecular Formula	C <sub>9</sub> H <sub>18</sub> O <sub>3</sub> [1][2]	
Molecular Weight	174.24 g/mol [1][2]	
InChI	InChI=1S/C9H18O3/c1-3-4-5-6-7-8(10)9(11)12- 2/h8,10H,3-7H2,1-2H3[1][2]	
InChlKey	FPELLQRUGGAXFI-UHFFFAOYSA-N[1][2]	
SMILES	CCCCCC(C(=O)OC)O[1]	

**Table 2: Physicochemical Properties** 

Property	Value -	Notes
Physical State	Liquid	At room temperature.
Boiling Point	219.70 °C	Estimated at 760.00 mm Hg.
Flash Point	87.40 °C (189.00 °F)	Estimated, TCC.
Vapor Pressure	0.025000 mmHg	Estimated at 25.00 °C.
Water Solubility	5719 mg/L	Estimated at 25 °C.
logP (o/w)	1.999	Estimated.
Purity	>98%[2]	As supplied by commercial vendors.
Storage	Room temperature[2]	

# **Experimental Protocols**



Detailed experimental protocols for the synthesis and analysis of **methyl 2-hydroxyoctanoate** are not readily available in the published literature. However, established methods for the synthesis and analysis of similar  $\alpha$ -hydroxy esters and fatty acid methyl esters can be adapted.

## **Synthesis of Methyl 2-hydroxyoctanoate**

Two common methods for the synthesis of **methyl 2-hydroxyoctanoate** are Fischer esterification of 2-hydroxyoctanoic acid and lipase-catalyzed transesterification.

1. Fischer Esterification of 2-Hydroxyoctanoic Acid

This method involves the acid-catalyzed esterification of the parent carboxylic acid with methanol.[3][4]

- Materials:
  - 2-Hydroxyoctanoic acid
  - Anhydrous methanol
  - Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) or other acid catalyst (e.g., p-toluenesulfonic acid)[3][4]
  - Anhydrous sodium sulfate
  - Saturated sodium bicarbonate solution
  - Organic solvent for extraction (e.g., diethyl ether)
- Procedure:
  - In a round-bottom flask, dissolve 2-hydroxyoctanoic acid in an excess of anhydrous methanol.
  - Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
  - Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).



- After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
- Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-hydroxyoctanoate.
- Purify the crude product by vacuum distillation or column chromatography.

#### 2. Lipase-Catalyzed Synthesis

Enzymatic synthesis offers a milder and more selective alternative to chemical catalysis.[5][6]

#### Materials:

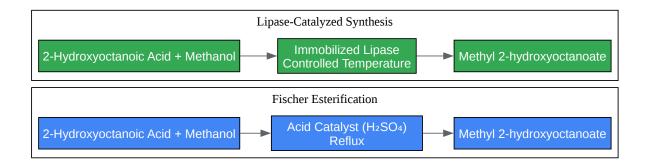
- 2-Hydroxyoctanoic acid or a simple ester for transesterification (e.g., vinyl octanoate)
- Methanol
- Immobilized lipase (e.g., Candida antarctica lipase B)
- Anhydrous organic solvent (e.g., n-hexane)

#### Procedure:

- In a sealed vessel, combine 2-hydroxyoctanoic acid and methanol in an appropriate molar ratio in an anhydrous organic solvent.
- Add the immobilized lipase to the mixture.
- Incubate the reaction at a controlled temperature (e.g., 40-60°C) with agitation for a specified period (e.g., 16-48 hours).[5]
- Monitor the conversion to methyl 2-hydroxyoctanoate using gas chromatography (GC).



- Once the reaction reaches equilibrium or completion, remove the immobilized lipase by filtration.
- Evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the product as described for the Fischer esterification.



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General synthesis pathways for methyl 2-hydroxyoctanoate.

## **Analytical Characterization**

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of volatile and semi-volatile compounds like **methyl 2-hydroxyoctanoate**.[7]

- Sample Preparation:
  - Dissolve a known amount of the sample in a suitable solvent (e.g., n-hexane or dichloromethane).
  - If necessary, perform a liquid-liquid extraction for complex matrices.
  - Dry the organic extract with anhydrous sodium sulfate.

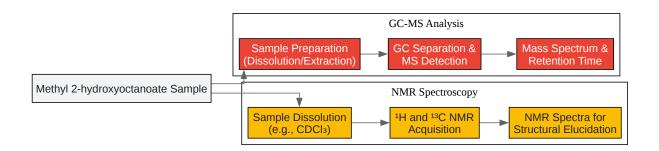


- GC-MS Parameters (Typical):
  - GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 μm film thickness) or equivalent.[7]
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
  - Inlet Temperature: 250°C.[7]
  - Injection Volume: 1 μL (splitless mode).[7]
  - Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 200°C and hold for 5 minutes.
  - MS Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
  - Mass Range: m/z 40-200.[7]
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are essential for the structural elucidation of **methyl 2-hydroxyoctanoate**. While a specific spectrum for **methyl 2-hydroxyoctanoate** is not readily available in public databases, the expected chemical shifts can be predicted based on its structure and data from similar compounds.

- ¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.7 ppm), a triplet for the terminal methyl group of the octanoyl chain (~0.9 ppm), multiplets for the methylene protons of the chain, and a characteristic multiplet for the proton on the carbon bearing the hydroxyl group.
- ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon (~175 ppm), the carbon attached to the hydroxyl group (~70 ppm), the methyl ester carbon (~52 ppm), and the carbons of the alkyl chain.[8]





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General analytical workflow for **methyl 2-hydroxyoctanoate**.

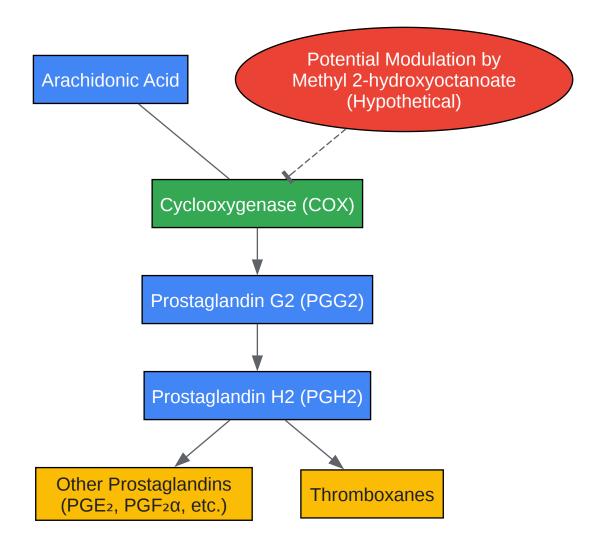
## **Potential Biological Relevance and Applications**

While there is limited direct research on the biological activities of **methyl 2-hydroxyoctanoate**, related compounds have been investigated for their roles in cellular signaling and as intermediates for pharmacologically active molecules.

Notably, some fatty acid derivatives are known to interact with the prostaglandin biosynthesis pathway. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. The synthesis of prostaglandins begins with the fatty acid, arachidonic acid, which is converted into prostaglandin H2 (PGH2) by the enzyme cyclooxygenase (COX). PGH2 is then further metabolized to various prostaglandins. It is plausible that **methyl 2-hydroxyoctanoate** or its metabolites could modulate the activity of enzymes in this pathway, although this has not been experimentally verified.

The structural similarity of **methyl 2-hydroxyoctanoate** to intermediates in the synthesis of prostaglandin analogs suggests its potential as a building block in the development of novel therapeutics targeting inflammation, pain, and other conditions regulated by prostaglandins.





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Hypothetical modulation of the prostaglandin synthesis pathway.

## Safety and Handling

A specific Safety Data Sheet (SDS) for **methyl 2-hydroxyoctanoate** is not widely available. However, based on the SDS for the closely related compound, methyl 2-hydroxy-5-methylbenzoate, the following hazards may be anticipated: skin irritation, serious eye irritation, and potential respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound.

 Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat.



- Handling: Use in a well-ventilated area or a fume hood. Avoid breathing mist or vapors.
   Wash skin thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, well-ventilated place.
- First Aid:
  - In case of skin contact: Wash with plenty of soap and water.
  - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
  - If inhaled: Remove the person to fresh air and keep comfortable for breathing.

It is imperative to consult the specific SDS provided by the supplier before handling this chemical.

#### Conclusion

**Methyl 2-hydroxyoctanoate** is a fatty acid methyl ester with well-defined chemical and physical properties. While specific experimental protocols and biological activity data are sparse, established methodologies for similar compounds provide a strong foundation for its synthesis, analysis, and exploration in research and development. Its structural features suggest potential as a synthetic intermediate for biologically active molecules, warranting further investigation into its properties and applications.

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